N-メチルアントラニル酸

概要

説明

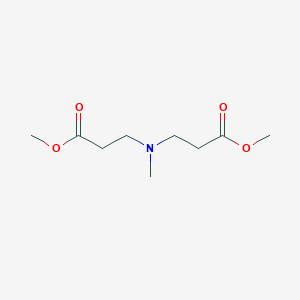

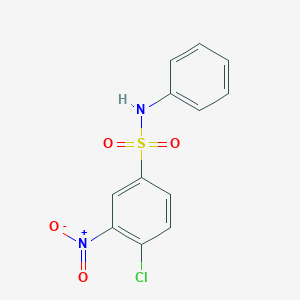

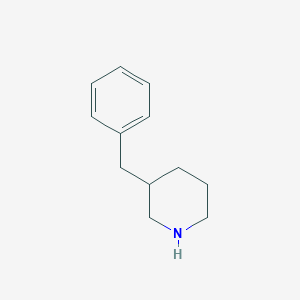

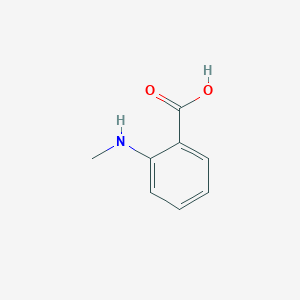

N-メチルアントラニル酸は、アントラニル酸から誘導された芳香族アミノ酸であり、窒素に結合した水素原子の1つがメチル基に置換されています 。この化合物は、化学、生物学、産業など、さまざまな分野での応用で知られています。

2. 製法

合成経路と反応条件: N-メチルアントラニル酸は、アントラニル酸を水性媒体中でメチル化することにより合成できます。 反応には、85°Cで30時間、硫酸ジメチルと炭酸水素ナトリウムを使用します 。その後、反応混合物を処理して目的の生成物を単離します。

工業的製造方法: 工業的には、N-メチルアントラニル酸の製造には、アントラニル酸のメチル化とそれに続く抽出および精製工程が含まれます。反応混合物を水に注ぎ、芳香族炭化水素またはハロゲン化芳香族炭化水素で抽出します。 有機抽出物はさらに希塩酸で抽出し、溶媒を蒸留して生成物を単離します 。

科学的研究の応用

N-メチルアントラニル酸は、科学研究においていくつかの応用があります。

化学: 染料、医薬品、農薬の合成における中間体として使用されます.

生物学: 特定の植物代謝産物の生合成における前駆体として役立ちます.

産業: 香料や香味料の製造に使用されます.

作用機序

N-メチルアントラニル酸の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 たとえば、その鎮痛効果は、カリウムチャネルおよびアドレナリン作動性、ニトログリセリン作動性、セロトニン作動性経路の関与によって媒介されます 。この化合物は、これらの経路と相互作用することで、痛覚を調節することができます。

6. 類似化合物の比較

N-メチルアントラニル酸は、アントラニル酸やメチルアントラニル酸などの他の芳香族アミノ酸に似ています。 窒素にメチル基が結合したその独特の構造は、独特の特性と用途を与えています 。類似の化合物には以下が含まれます。

アントラニル酸: ベンゼン環にアミノ基とカルボキシル基が結合した親化合物.

メチルアントラニル酸: 香料や香味料に使用されるエステル誘導体.

N-メチルアントラニル酸は、科学研究や産業における特定の用途が際立っており、さまざまな分野で貴重な化合物となっています。

生化学分析

Biochemical Properties

N-Methylanthranilic acid is the main metabolite of methyl-N-methylanthranilates (MMA) and is the compound in which the ester group is converted . MMA can be isolated from citrus fruits and has potential analgesic activity .

Cellular Effects

N-Methylanthranilic acid has been shown to regulate elicited macrophage functions, most probably by interfering with the function of cell membranes and changing the reducing cellular capacity or enzyme activity of macrophages .

Molecular Mechanism

N-Methylanthranilic acid is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, anthranilate is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group .

Temporal Effects in Laboratory Settings

The effects of N-Methylanthranilic acid on macrophage function were studied over time in laboratory settings

Metabolic Pathways

N-Methylanthranilic acid is involved in the tryptophan synthesis pathway . It is biosynthesized from chorismic acid by the action of anthranilate synthase .

準備方法

Synthetic Routes and Reaction Conditions: N-Methylanthranilic acid can be synthesized by methylating anthranilic acid in an aqueous medium. The reaction involves the use of dimethyl sulfate and sodium bicarbonate at a temperature of 85°C for 30 hours . The reaction mixture is then processed to isolate the desired product.

Industrial Production Methods: In industrial settings, the preparation of N-methylanthranilic acid involves the methylation of anthranilic acid followed by extraction and purification processes. The reaction mixture is poured into water and extracted with an aromatic hydrocarbon or halogenated aromatic hydrocarbon. The organic extract is further extracted with diluted hydrochloric acid, and the solvent is distilled off to isolate the product .

化学反応の分析

反応の種類: N-メチルアントラニル酸は、次のようなさまざまな化学反応を起こします。

酸化: 使用される試薬や条件に応じて、さまざまな生成物を生成するために酸化することができます。

還元: 還元反応により、他の誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムなどの還元剤を使用できます。

類似化合物との比較

N-Methylanthranilic acid is similar to other aromatic amino acids such as anthranilic acid and methyl anthranilate. its unique structure, with a methyl group attached to the nitrogen, gives it distinct properties and applications . Similar compounds include:

Anthranilic acid: The parent compound with an amino group and a carboxyl group attached to a benzene ring.

Methyl anthranilate: An ester derivative used in fragrances and flavoring agents.

N-Methylanthranilic acid stands out due to its specific applications in scientific research and industry, making it a valuable compound in various fields.

特性

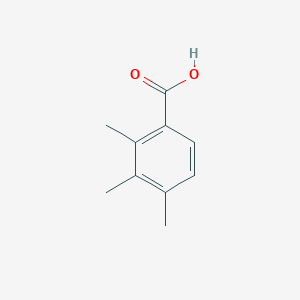

IUPAC Name |

2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMBPWMAQDVZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059491 | |

| Record name | Benzoic acid, 2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(Methylamino)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 20 °C | |

| Record name | 2-(Methylamino)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119-68-6 | |

| Record name | N-Methylanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylanthranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPB2514IUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Methylamino)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 - 179 °C | |

| Record name | 2-(Methylamino)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While N-methylanthranilic acid itself is not often described as directly interacting with specific targets, its derivatives and conjugates exhibit a range of biological activities. For instance, N-methylanthranilic acid esters, like methyl N-methylanthranilic acid, have shown antinociceptive effects, likely mediated through interactions with TRP channels []. Additionally, a spermine mimic conjugated with N-methylanthranilic acid demonstrated selective accumulation within late-stage Plasmodium falciparum-infected erythrocytes, suggesting potential antimalarial applications [].

A:

- Spectroscopic Data:

ANone: N-methylanthranilic acid demonstrates good stability under standard conditions. Its compatibility with various materials and performance under different conditions are highly dependent on the specific application and formulation. For example:

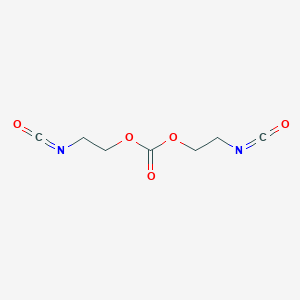

- Fluorescent Bioprobes: N-methylanthranilic acid serves as a versatile building block for fluorescent probes targeting drug targets like PKC, TRPM8, and SERCA. []

- Electrochemical Applications: It undergoes electropolymerization to form stable films, showcasing its potential in material science and electrochemistry. []

- Acridone Alkaloid Biosynthesis: N-methylanthranilic acid is a key precursor in the biosynthesis of acridone alkaloids. It is activated by an ATP-dependent enzyme, likely through phosphorylation, and then condensed with malonyl-CoA by acridone synthase. [, , , , ]

- Avenacin Acylation: In oats, an N-methylanthranilic acid O-glucosyltransferase (UGT74H5) utilizes N-methylanthranilic acid to synthesize the activated acyl donor required for the acylation of avenacins, a class of antimicrobial triterpenes. []

ANone: While specific examples of computational studies directly focusing on N-methylanthranilic acid are limited within the provided papers, related research highlights the application of these techniques:

- Molecular Docking: Molecular docking studies were employed to investigate the interaction of 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones, derivatives incorporating a N-methylanthranilic acid moiety, with the p38α protein, a potential target for anticancer activity. []

ANone: SAR studies are crucial for understanding how structural modifications affect biological activity.

- Acridone Alkaloid Biosynthesis: The N-methyl group in N-methylanthranilic acid is essential for its role as a substrate for acridone synthase in acridone alkaloid biosynthesis. [, ]

- N-Methylanthranilic Acid Esters: The length and branching of the alkyl chain in N-methylanthranilic acid esters influence their pharmacological activities, including antinociceptive and anti-inflammatory effects. [, , ]

A: * Early Research: Initial studies focused on the isolation and structural characterization of N-methylanthranilic acid from natural sources, particularly plants of the Rutaceae family. [, , , ]* Biosynthetic Studies: Research in the 1960s and 1970s elucidated the role of N-methylanthranilic acid as a key precursor in the biosynthesis of acridone alkaloids, utilizing radiolabeled precursors. [, , ]* Enzymology and Gene Cloning: Advances in molecular biology led to the identification and characterization of enzymes involved in N-methylanthranilic acid metabolism, such as N-methylanthranilic acid O-glucosyltransferase (UGT74H5) in oat. [] * Pharmacological Investigations: Recent research has focused on the pharmacological properties of N-methylanthranilic acid derivatives, particularly as potential antinociceptive, anti-inflammatory, and antiparasitic agents. [, , , , , , , , , , , ]

ANone: The study of N-methylanthranilic acid and its derivatives involves a convergence of diverse disciplines:

- Plant Science and Natural Product Chemistry: Understanding the biosynthesis of N-methylanthranilic acid-derived natural products like acridone alkaloids and avenacins provides insights into plant metabolism and chemical ecology. [, , , , , ]

- Biochemistry and Enzymology: Characterizing the enzymes involved in N-methylanthranilic acid metabolism, such as acyltransferases and glucosyltransferases, enhances our understanding of enzyme mechanisms and substrate specificity. []

- Pharmacology and Medicinal Chemistry: Investigating the pharmacological activities of N-methylanthranilic acid derivatives, particularly as potential antinociceptive and anti-inflammatory agents, bridges chemistry and drug discovery. [, , , , , , , , , , , ]

- Analytical Chemistry: Developing sensitive and specific analytical methods to detect and quantify N-methylanthranilic acid and its metabolites in various matrices, including biological samples and environmental samples, is crucial for both biological and environmental studies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。